Chlorotrianisene

Descripción general

Descripción

Anteriormente se utilizaba en el tratamiento de los síntomas de la menopausia, la deficiencia de estrógenos en las mujeres y el cáncer de próstata en los hombres . El clorotrianiseno es un estrógeno parcial de alta eficacia y presenta algunas propiedades de un modulador selectivo del receptor de estrógenos, con actividad predominantemente estrogénica, pero también alguna actividad antiestrogénica .

Métodos De Preparación

El clorotrianiseno se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción del cloruro de 4-metoxibencilo con bromuro de 4-metoxifenilmagnesio, seguido de la adición de 4-metoxibenzaldehído y la posterior cloración . Las condiciones de reacción suelen implicar el uso de disolventes anhidros y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El clorotrianiseno se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: El clorotrianiseno se puede oxidar para formar varios metabolitos, incluido el desmetilclorotrianiseno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chlorotrianisene functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. Its pharmacodynamic properties include:

- Estrogenic Activity : this compound is utilized to treat menopausal symptoms and estrogen deficiencies in women. It can stimulate the endometrium and is effective in managing conditions such as underdevelopment of female sexual characteristics and infertility .

- Anti-Estrogenic Effects : Interestingly, this compound also exhibits antiestrogenic properties. It can inhibit the enzyme cyclooxygenase-1 (COX-1), which has implications for its use in managing inflammatory conditions and possibly reducing the risk of certain cancers through its inhibition of platelet aggregation .

Clinical Applications

This compound has been employed in various clinical scenarios:

- Menopausal Symptom Relief : It is commonly prescribed to alleviate symptoms associated with menopause, such as hot flashes and vaginal dryness .

- Infertility Treatment : The compound has been used in cases of ovarian function deficiencies, aiding in the development of secondary sexual characteristics and improving fertility outcomes .

- Prostate Cancer : this compound has been explored as a treatment option for prostate cancer due to its estrogenic effects that can impact hormone-sensitive tumors .

- Suppression of Lactation : In postpartum care, it is sometimes administered to prevent breast engorgement following childbirth .

Case Study 1: Hormonal Replacement Therapy

A study highlighted the effectiveness of this compound in managing menopausal symptoms through hormonal replacement therapy. Patients reported significant improvements in quality of life indicators, including reduced hot flashes and improved mood stability. However, monitoring for potential side effects such as endometrial hyperplasia was emphasized due to prolonged use .

Case Study 2: Prostate Cancer Treatment

Research conducted on the use of this compound in men with prostate cancer demonstrated promising results. The compound was found to reduce tumor size in some patients, indicating a potential role in hormone therapy protocols for managing advanced prostate cancer .

Adverse Effects and Considerations

While this compound has beneficial applications, it also poses risks that necessitate careful consideration:

- Cardiovascular Risks : Long-term use has been associated with increased risks of cardiovascular diseases, including hypertension and thrombosis .

- Cancer Risks : There are concerns regarding the potential carcinogenic effects associated with estrogen therapies; however, this compound itself has not been conclusively linked to increased cancer risk in studies conducted thus far .

- Side Effects : Common side effects include nausea, headaches, and breast tenderness. Serious adverse effects may involve thromboembolic events or liver dysfunction .

Mecanismo De Acción

El clorotrianiseno ejerce sus efectos uniéndose a los receptores de estrógenos en diversas células que portan receptores de estrógenos . Las células diana incluyen las del tracto reproductivo femenino, la glándula mamaria, el hipotálamo y la hipófisis . Al unirse al receptor de estrógenos, el clorotrianiseno activa el receptor, lo que lleva a cambios en la expresión génica y la función celular . Este mecanismo es similar al de los estrógenos naturales como el estradiol .

Comparación Con Compuestos Similares

El clorotrianiseno está estructuralmente relacionado con otros estrógenos no esteroideos, como el dietilestilbestrol, el clomifeno y el tamoxifeno . En comparación con estos compuestos, el clorotrianiseno tiene una combinación única de actividades estrogénicas y antiestrogénicas, lo que lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas . Compuestos similares incluyen:

Dietilestilbestrol: Un estrógeno no esteroideo sintético con una fuerte actividad estrogénica.

Clomifeno: Un modulador selectivo del receptor de estrógenos utilizado en el tratamiento de la infertilidad.

Tamoxifeno: Un modulador selectivo del receptor de estrógenos utilizado en el tratamiento del cáncer de mama.

Las propiedades únicas y la versatilidad del clorotrianiseno lo convierten en un compuesto de interés en diversos campos de la investigación científica y la medicina.

Actividad Biológica

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, is primarily recognized for its role in hormone replacement therapy and its potential applications in treating certain cancers. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

- Chemical Formula : CHClO

- Molecular Weight : 380.86 g/mol

- CAS Number : 50-28-2

- DrugBank Accession Number : DB00269

This compound is characterized as a chloroalkene and has been classified as an estrogen receptor modulator, antineoplastic agent, and xenoestrogen .

This compound functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding facilitates several physiological effects:

- Hormonal Regulation : Increases hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG).

- Reproductive Health : Plays a role in managing menopausal symptoms by compensating for decreased estrogen production.

- Bone Health : Contributes to calcium deposition and accelerates epiphyseal closure after initial growth stimulation .

Pharmacokinetics

- Absorption : Rapid following oral administration.

- Protein Binding : 50-80%.

- Metabolism : Primarily hepatic with variable individual responses.

Clinical Applications

This compound has been used in various clinical settings:

- Menopausal Symptom Relief : Effective in alleviating symptoms associated with menopause due to its estrogenic properties.

- Infertility Treatment : Used to address deficiencies in ovarian function and promote the development of female sexual characteristics.

- Prostate Cancer Treatment : Investigated for its potential to treat small cell carcinoma of the prostate .

Hormonal Therapy in Prostate Cancer

A study involving patients with small cell carcinoma of the prostate indicated that hormonal therapy could extend survival compared to chemotherapy alone. Among treated patients, some exhibited significant clinical remissions when administered this compound as part of their treatment regimen .

Lactation Inhibition Study

A double-blind study assessed the effects of this compound on lactation and serum prolactin levels. The findings indicated that this compound effectively inhibited lactation by altering prolactin levels, demonstrating its utility in managing conditions requiring lactation suppression .

Adverse Effects and Contraindications

While this compound is beneficial in many therapeutic contexts, it is essential to consider potential adverse effects:

- Common Side Effects : Nausea, vomiting, abdominal pain, fluid retention, and changes in menstrual flow.

- Serious Risks : Long-term use may increase the risk of endometrial hyperplasia and certain cancers due to prolonged estrogen exposure .

Drug Interactions

This compound may interact with other medications, influencing their efficacy or increasing toxicity:

- It can decrease the anticoagulant effects of drugs like Acenocoumarol and Abciximab.

- Conversely, it may enhance thrombogenic activities when combined with certain agents like Adalimumab .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Off-target Effects : Research indicates that this compound may inhibit cyclooxygenase-1 (COX-1), which could mediate some side effects such as abdominal pain .

- Carcinogenicity Assessment : Limited studies on rats have produced insufficient data to conclusively evaluate the carcinogenic potential of this compound; thus, further research is warranted .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Estrogen Receptor Agonist | Binds to estrogen receptors affecting reproductive health |

| Antineoplastic Agent | Potential use in treating prostate cancer |

| Lactation Inhibition | Reduces serum prolactin levels inhibiting lactation |

| Side Effects | Nausea, abdominal pain, potential increased cancer risk |

Q & A

Q. What are the primary molecular targets of Chlorotrianisene, and how do they influence its pharmacological profile?

Basic Research Focus

this compound primarily interacts with two targets:

- Estrogen Receptor (ESR1) : Functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist/antagonist activity .

- Cyclooxygenase-1 (COX-1) : Potently inhibits COX-1 enzymatic activity, reducing prostaglandin synthesis and platelet aggregation .

Methodological Insight : To confirm target engagement, use:

- Competitive binding assays (e.g., fluorescence polarization for ESR1).

- COX-1 enzymatic inhibition assays (e.g., spectrophotometric measurement of prostaglandin G2 conversion) .

Q. How does this compound exhibit both estrogenic and antiestrogenic activities?

Basic Research Focus

As a SERM, this compound’s activity depends on:

- Tissue-specific receptor conformation : Differential co-activator recruitment in tissues like bone (agonist) vs. breast (antagonist) .

- Ligand-dependent ER dimerization : Alters transcriptional activation of estrogen-response elements .

Methodological Insight :

- Use cell-based luciferase reporter assays with ER-positive cell lines (e.g., MCF-7 for breast tissue, SaOS-2 for bone) to quantify tissue-specific responses .

Q. How can researchers resolve discrepancies in database entries regarding this compound’s COX-1 inhibition?

Advanced Research Focus

Conflicts arise between computational predictions (e.g., SwissTargetPrediction ) and experimental databases (e.g., ChEMBL’s lack of direct COX-1 binding data).

Methodological Insight :

- Cross-validation : Perform in vitro COX-1 inhibition assays (IC50 determination) and compare with computational models (e.g., SEA, which predicted COX-1 despite low structural similarity to indomethacin ).

- Data reconciliation table :

| Source | COX-1 Inhibition Reported? | Method Used |

|---|---|---|

| SwissTargetPrediction | Yes | Algorithmic similarity |

| ChEMBL | No | Functional assays |

| In vitro studies | Yes (IC50 < 30 μM) | Enzymatic assay |

Q. What experimental designs are optimal for studying tissue-specific ER modulation by this compound?

Advanced Research Focus

Key considerations :

- Model systems : Use organoid cultures or tissue-specific ER-knockout mice to isolate agonist/antagonist effects.

- Transcriptomic profiling : RNA-seq to identify differentially expressed ER-responsive genes across tissues .

Methodological Insight :

- Dose-response stratification : Test multiple concentrations (e.g., 1 nM–10 μM) to capture biphasic effects.

- Control for off-target effects : Include ESR1/COX-1 inhibitors (e.g., ICI 182,780 for ER; aspirin for COX-1) .

Q. How reliable are computational predictions (e.g., SEA) for this compound’s off-target interactions?

Advanced Research Focus

Case study : SEA predicted COX-1 inhibition despite low Tanimoto coefficient (Tc) to indomethacin (Tc = 0.25) .

Methodological Insight :

- Algorithm parameters : SEA emphasizes target-ligand interaction patterns over structural similarity. Validate predictions via:

Q. What statistical approaches address variability in this compound’s pharmacokinetic data across studies?

Advanced Research Focus

Common issues : High lipophilicity causes variability in bioavailability metrics.

Methodological Insight :

- Population pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for inter-study variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., clinical trial registries) with heterogeneity testing (I² statistic) .

Q. How does this compound’s inhibition of COX-1 intersect with its estrogenic effects in disease models?

Advanced Research Focus

Hypothesis : COX-1 inhibition may synergize with ER modulation in pathologies like osteoporosis or thrombosis.

Methodological Insight :

- Dual-pathway analysis : Use knockout models (COX-1⁻/⁻ or ERα⁻/⁻) to dissect mechanistic contributions .

- Biomarker profiling : Measure urinary 11-dehydrothromboxane B2 (COX-1 activity) and serum estradiol (ER activity) .

Propiedades

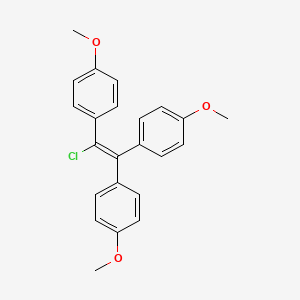

IUPAC Name |

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPSDSIWYFKGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO3 | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021299 | |

| Record name | Chlorotrianisene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Chlorotrianisene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM | |

CAS No. |

569-57-3 | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrianisene [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrianisene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorotrianisene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorotrianisene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrianisene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIANISENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5034L121 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C | |

| Record name | CHLOROTRIANISENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrianisene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTRIANISENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorotrianisene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.